2-(2-Chloro-benzylamino)-ethanol
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Overview
Description
2-(2-Chloro-benzylamino)-ethanol is an organic compound characterized by the presence of a chloro-substituted benzyl group attached to an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-benzylamino)-ethanol typically involves the reaction of 2-chlorobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Chlorobenzylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-benzylamino)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Chloro-benzylamino)-acetaldehyde or 2-(2-Chloro-benzylamino)-acetone.
Reduction: Formation of 2-(2-Chloro-benzylamino)-ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-benzylamino)-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-benzylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzylamine
- 2-Chlorobenzyl alcohol
- 2-Chlorobenzoic acid
Comparison
2-(2-Chloro-benzylamino)-ethanol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 2-Chlorobenzylamine lacks the hydroxyl group, limiting its reactivity in certain contexts. Similarly, 2-Chlorobenzyl alcohol lacks the amino group, reducing its potential for forming amine-based derivatives.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTVFWBGEIPFDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393647 |
Source
|
Record name | 2-(2-Chloro-benzylamino)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64834-58-8 |
Source
|
Record name | 2-(2-Chloro-benzylamino)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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